molecular formula C10H11NO B1278913 4-(3-Hydroxypropyl)benzonitrile CAS No. 83101-12-6

4-(3-Hydroxypropyl)benzonitrile

Cat. No.: B1278913
CAS No.: 83101-12-6
M. Wt: 161.2 g/mol
InChI Key: DLSYBKFKTWXZMU-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropyl)benzonitrile is an aromatic nitrile derivative featuring a hydroxypropyl side chain at the para position of the benzene ring. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol. The compound is characterized by a polar nitrile group (-C≡N) and a hydroxyl-bearing propyl chain (-CH₂CH₂CH₂OH), which confer both hydrophilicity and reactivity.

This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research. For instance, it has been synthesized via borane-catalyzed chemoselective reductions of carboxylic acids, as demonstrated in studies on mild catalytic protocols . Additionally, it has been isolated from medicinal plants such as Perilla frutescens and Styrax suberifolius, where it contributes to structural diversity in lignans and phenolic derivatives .

Properties

IUPAC Name

4-(3-hydroxypropyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSYBKFKTWXZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454565
Record name 4-(3-hydroxypropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83101-12-6
Record name 4-(3-hydroxypropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3-Hydroxypropyl)benzonitrile involves the reduction of 3-(4-cyanophenyl)propanoic acid using borane-tetrahydrofuran (BH3-THF) complex. The reaction is typically carried out in tetrahydrofuran (THF) at room temperature overnight .

Industrial Production Methods

Industrial production methods for benzonitriles often involve the conversion of benzoic acids to their corresponding nitriles. This can be achieved through dehydration reactions using reagents such as thionyl chloride in benzene or toluene . Another green synthesis approach involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-(3-Formylpropyl)benzonitrile or 4-(3-Carboxypropyl)benzonitrile.

    Reduction: 4-(3-Aminopropyl)benzonitrile.

    Substitution: Various substituted benzonitriles depending on the electrophile used.

Scientific Research Applications

4-(3-Hydroxypropyl)benzonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropyl)benzonitrile involves its interaction with specific molecular targets. The hydroxypropyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in various chemical reactions. These interactions can influence biochemical pathways and enzyme activities, making it a valuable compound in research .

Comparison with Similar Compounds

N-(3-Hydroxypropyl)benzamide

  • Structure : Benzamide derivative with a 3-hydroxypropyl chain attached to the amide nitrogen.
  • Key Differences : Replaces the nitrile group with an amide (-CONH-) and hydroxypropyl chain.
  • Applications : Used in peptide-mimetic drug design due to its hydrogen-bonding capability .

3-(4-Nitrophenyl)-1-propanol

  • Structure : Nitro-substituted benzene with a hydroxypropyl chain.
  • Key Differences: Nitro group (-NO₂) instead of nitrile (-C≡N); reduced electron-withdrawing effects compared to nitrile.
  • Reactivity : Undergoes nucleophilic substitution reactions more readily than nitriles .

4-((3-Hydroxypropyl)amino)benzonitrile

  • Structure: Amino-linked hydroxypropyl chain (-NH-CH₂CH₂CH₂OH) at the para position.

Benzonitrile Derivatives with Varied Substituents

4-[5-(3-Hydroxypropyl)imidazol-1-ylmethyl]benzonitrile

  • Structure : Benzonitrile with an imidazole ring linked via a methyl group and a hydroxypropyl side chain.
  • Key Differences : Increased complexity with heterocyclic imidazole, enhancing metal-binding capacity. Used in radiolabeled drug synthesis (e.g., [¹⁴C]-fadrozole) .

2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]benzonitrile

  • Structure : Pyrimidine-dione fused to benzonitrile via a methyl linker.
  • Key Differences : Chlorine and dione groups introduce strong electron-withdrawing effects, increasing electrophilicity for nucleophilic attack .

Physicochemical and Reactivity Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends Notable Reactivity
4-(3-Hydroxypropyl)benzonitrile 161.20 -C≡N, -CH₂CH₂CH₂OH Moderate in polar solvents Borane reduction to alcohols
N-(3-Hydroxypropyl)benzamide 179.22 -CONH-, -CH₂CH₂CH₂OH High in DMSO, water Amide hydrolysis to acids
4-[5-(3-Hydroxypropyl)imidazol-1-ylmethyl]benzonitrile 281.33 -C≡N, imidazole, -CH₂CH₂CH₂OH Low in water Radiolabeling via [¹⁴C] substitution

Biological Activity

4-(3-Hydroxypropyl)benzonitrile, also known by its chemical formula C10H11NO, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

  • Molecular Formula : C10H11NO
  • Molecular Weight : 175.20 g/mol
  • CAS Number : 83101-12-6

Antioxidant Properties

This compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vitro studies have demonstrated that it modulates inflammatory pathways, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, which could be beneficial in developing new antibacterial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Antioxidant Mechanism : The compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage.
  • Anti-inflammatory Mechanism : It inhibits signaling pathways that lead to the production of inflammatory mediators, thus reducing inflammation.
  • Antimicrobial Mechanism : The exact mechanism remains under investigation, but it is believed to involve disruption of bacterial cell membranes or interference with metabolic processes .

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

CompoundAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModeratePromising
4-MethoxybenzonitrileModerateLowLow
4-ChlorobenzonitrileLowHighHigh

This table illustrates that while this compound has notable antioxidant properties, it also shows potential for anti-inflammatory and antimicrobial activities compared to other benzonitrile derivatives.

Case Studies

  • Antioxidant Efficacy in Cell Lines : A study conducted on human fibroblast cell lines demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to control groups.
  • Anti-inflammatory Response in Animal Models : In vivo experiments using murine models of inflammation showed a marked decrease in paw swelling following administration of the compound, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Testing Against Pathogens : Laboratory tests against Staphylococcus aureus and Escherichia coli revealed that this compound inhibited bacterial growth effectively at certain concentrations, supporting its development as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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